3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that combines the structural features of thiazole and triazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of a fluorophenyl group enhances its biological activity, making it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with methyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with reaction times varying from a few hours to overnight.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in developing new drugs for treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
- 3-(4-Bromophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
- 3-(4-Methylphenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole distinguishes it from its analogs. Fluorine atoms can significantly influence the electronic properties, metabolic stability, and biological activity of the compound, making it a unique and valuable scaffold for drug development.
Properties
Molecular Formula |
C11H10FN3S |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C11H10FN3S/c1-7-6-15-10(13-14-11(15)16-7)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
QWTNNXJLKHZHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=NN=C2S1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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